NNAL-O-glucoronide

Biomarker quantification Urinary excretion profiling Detoxification pathway assessment

NNAL-O-glucuronide (4-(methylnitrosamino)-1-(3-pyridyl)-1-(O-β-D-glucopyranuronosyl)butane) is the O-linked glucuronide conjugate of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), the major proximate carcinogen formed from the tobacco-specific nitrosamine NNK. NNAL-O-Gluc represents the quantitatively dominant detoxified metabolite of NNAL excreted in human urine and serves as a critical biomarker for assessing individual detoxification capacity toward the most potent pulmonary carcinogen in tobacco products.

Molecular Formula C16H23N3O8
Molecular Weight 385.37 g/mol
Cat. No. B15362203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNNAL-O-glucoronide
Molecular FormulaC16H23N3O8
Molecular Weight385.37 g/mol
Structural Identifiers
SMILESCN(CCCC(C1=CN=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)N=O
InChIInChI=1S/C16H23N3O8/c1-19(18-25)7-3-5-10(9-4-2-6-17-8-9)26-16-13(22)11(20)12(21)14(27-16)15(23)24/h2,4,6,8,10-14,16,20-22H,3,5,7H2,1H3,(H,23,24)
InChIKeyKNPUXTWHFSLCDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NNAL-O-Glucuronide Analytical Standard & Biomarker: Core Characteristics for TSNA Detoxification Research


NNAL-O-glucuronide (4-(methylnitrosamino)-1-(3-pyridyl)-1-(O-β-D-glucopyranuronosyl)butane) is the O-linked glucuronide conjugate of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), the major proximate carcinogen formed from the tobacco-specific nitrosamine NNK. NNAL-O-Gluc represents the quantitatively dominant detoxified metabolite of NNAL excreted in human urine and serves as a critical biomarker for assessing individual detoxification capacity toward the most potent pulmonary carcinogen in tobacco products [1]. Its production is mediated by multiple UDP-glucuronosyltransferase (UGT) isoforms including UGT2B7, UGT2B17, UGT1A9, and UGT2B10, distinguishing it functionally from the N-glucuronide isomer (NNAL-N-Gluc) formed exclusively by UGT1A4 [2].

Why NNAL-O-Glucuronide Cannot Be Substituted: Functional Divergence from NNAL-N-Glucuronide and Total NNAL in Detoxification Assessment


NNAL-O-glucuronide is not interchangeable with NNAL-N-glucuronide or total NNAL (sum after enzymatic hydrolysis) for quantitative detoxification research. These two glucuronide isomers arise from structurally and genetically distinct UGT pathways: NNAL-O-Gluc is formed by multiple polymorphic UGTs (2B7, 2B17, 1A9, 2B10), whereas NNAL-N-Gluc is produced exclusively by UGT1A4 [1]. Consequently, genetic polymorphisms in UGT2B17 significantly depress (R)-NNAL-O-Gluc formation without affecting NNAL-N-Gluc levels, while UGT2B10 variants selectively abolish N-glucuronidation with >90% reduction [2]. In human urine, NNAL-O-Gluc constitutes 48% of total NNAL versus only 22% for NNAL-N-Gluc in large smoker cohorts, meaning that hydrolysis-based total NNAL assays mask the relative contribution of the major O-glucuronide detoxification pathway [3]. Use of total NNAL or NNAL-N-Gluc as a proxy for NNAL-O-Gluc in biomarker, pharmacogenetic, or carcinogen metabolism studies therefore confounds genotype-phenotype correlations and obscures the assessment of individual detoxification capacity.

NNAL-O-Glucuronide: Head-to-Head Quantitative Evidence Against NNAL-N-Glucuronide, Free NNAL, and Enantiomer-Specific Analogs


Urinary Proportion Evidence: NNAL-O-Glucuronide Is the Predominant Glucuronide Conjugate in Smokers, Not NNAL-N-Glucuronide

In a large molecular epidemiology study of 2,641 smokers, NNAL-O-Gluc represented 48 ± 15% of total urinary NNAL, compared to only 22 ± 14% for NNAL-N-Gluc and 31 ± 11% for free NNAL [1]. An earlier independent study of smokers (Carmella et al., 2002) observed NNAL-O-Gluc at 32.1 ± 17.6%, NNAL-N-Gluc at 26.5 ± 6.2%, and free NNAL at 41.4 ± 16.6% of total NNAL [2]. In snuff-dippers, NNAL-O-Gluc dominance was even more pronounced at 46.6 ± 11.7% versus 13.6 ± 5.1% for NNAL-N-Gluc [2]. NNAL-N-Gluc comprised only 50 ± 25% of total glucuronidated NNAL in smokers and 24 ± 12% in snuff-dippers [2].

Biomarker quantification Urinary excretion profiling Detoxification pathway assessment

Enzymatic Pathway Segregation: Distinct UGT Isoform Profiles Differentiating NNAL-O-Glucuronide from NNAL-N-Glucuronide Formation

NNAL-O-Gluc is formed by at least four UGT isoforms—UGT2B7, UGT2B17, UGT1A9, and UGT2B10—as demonstrated by screening of overexpressed UGT enzymes [1][2]. In contrast, NNAL-N-Gluc formation was detected exclusively with UGT1A4 (Vmax/Km = 3.11 µl·min⁻¹·g⁻¹); no N-glucuronide formation was observed for any of the 11 other UGT enzymes tested [1]. In human liver microsomes (n=42), NNAL-O-Gluc formation varied 49-fold across individuals, and the N-Gluc/O-Gluc ratio varied 5-fold (mean ratio = 1.7), indicating that the two pathways are independently regulated and differentially affected by genetic and environmental factors [1].

UGT isoform specificity Metabolic pathway mapping In vitro glucuronidation assay

Enantiomer-Specific O-Glucuronidation: UGT2B17 Preferentially Forms (R)-NNAL-O-Gluc Whereas UGT2B7 Prefers (S)-NNAL-O-Gluc

Using enantiomerically pure (R)-NNAL and (S)-NNAL, Kozlovich et al. (2015) demonstrated that UGT2B17 preferentially forms (R)-NNAL-O-Gluc while UGT2B7 preferentially forms (S)-NNAL-O-Gluc [1]. In human liver microsomes (HLM), the ratio of (R)-NNAL-O-Gluc to (S)-NNAL-O-Gluc formation was significantly lower in donors homozygous for the UGT2B17 deletion (*2/*2) compared to wild-type (*1/*1) donors (p = 0.012), with a significant gene-dose trend (p = 0.015) as UGT2B17*2 copy number increased [1]. A separate study of 180 active smokers found that (R)-NNAL-O-Gluc and (S)-NNAL-O-Gluc comprised 21.7% and 26.9% of total urinary NNAL, respectively [2].

Enantioselective metabolism Chiral glucuronidation Cancer risk biomarker

Genotype-Phenotype Divergence: UGT2B17 Deletion Selectively Impairs O-Glucuronidation While UGT2B10 Polymorphism Abolishes N-Glucuronidation

In a direct quantitative analysis of 180 smokers, Chen et al. (2016) demonstrated that the UGT2B17 whole-gene deletion polymorphism was significantly associated with a 32% decrease in the urinary (R)-NNAL-O-Gluc/(S)-NNAL-O-Gluc ratio (P = 0.0048) among *2/*2 versus *1/*1 genotype carriers [1]. In contrast, the UGT2B10 codon 67 Asp>Tyr functional knockout was associated with a 93% decrease in creatinine-adjusted NNAL-N-Gluc (P < 0.0001) but had no significant effect on O-glucuronide levels [1]. This demonstrates that the two glucuronidation pathways are under independent genetic control and that a single nucleotide polymorphism in UGT2B10 can nearly eliminate N-glucuronidation while leaving O-glucuronidation intact.

Pharmacogenetics Detoxification genotype-phenotype Precision biomarker

MRP1-Mediated Cellular Efflux: Specific Active Transport Characterized for NNAL-O-Glucuronide but Not for NNAL-N-Glucuronide

Leslie et al. (2001) demonstrated that the multidrug resistance protein 1 (MRP1, ABCC1) actively transports [³H]NNAL-O-glucuronide with a Km of 39 µM and a Vmax of 48 pmol·mg⁻¹·min⁻¹ in membrane vesicle preparations from MRP1-transfected cells, and that this transport is glutathione-dependent [1]. No comparable transport data have been reported for NNAL-N-glucuronide as a substrate of MRP1 or any other ABC transporter, suggesting that the O-glucuronide conjugate is preferentially recognized by the cellular efflux machinery that mediates its urinary excretion [1].

Transporter kinetics MRP1 substrate specificity Cellular excretion mechanism

Analytical Advantage: Direct LC-MS/MS Quantification of NNAL-O-Glucuronide Without Enzymatic Hydrolysis Enables Isomer-Specific Measurement

Yao et al. (2013) developed the first direct LC-MS/MS method for simultaneous determination of NNAL, NNAL-N-Gluc, and NNAL-O-Gluc in human urine without enzymatic or base hydrolysis, achieving chromatographic separation on a Phenomenex Kinetex PFP column within 6 minutes [1]. Prior to this, only indirect methods existed that required β-glucuronidase treatment to convert NNAL-O-Gluc and NNAL-N-Gluc to free NNAL, followed by total NNAL quantification—a procedure that cannot distinguish between the two glucuronide isomers [1]. The direct method eliminates the need for β-glucuronidase incubation, reducing sample preparation time from several hours to under 6 minutes of chromatographic runtime [1].

Direct analytical method LC-MS/MS quantification Isomer-specific detection

NNAL-O-Glucuronide Research & Industrial Application Scenarios: From Cancer Risk Biomarker Studies to Analytical Reference Standard Procurement


Lung Cancer Risk Stratification Using Urinary (R)-NNAL-O-Gluc/(S)-NNAL-O-Gluc Ratio as a Phenotypic Biomarker

Prospective cohort studies have identified the urinary (R)-NNAL-O-Gluc/(S)-NNAL-O-Gluc ratio as a candidate phenotypic biomarker inversely associated with lung cancer risk, supported by strong genotype-phenotype correlations with UGT2B17 deletion status (32% ratio decrease in *2/*2 carriers, P=0.0048) [1][2]. Research groups conducting molecular epidemiology studies of tobacco-induced lung cancer can procure enantiomerically resolved NNAL-O-Gluc standards to establish direct LC-MS/MS assays that simultaneously quantify (R)-NNAL-O-Gluc and (S)-NNAL-O-Gluc in urine, enabling risk stratification of smoker populations and identification of individuals with reduced detoxification capacity who may benefit from chemopreventive interventions.

Pharmacogenetic and Dietary Intervention Studies Requiring Isomer-Specific NNAL Glucuronide Quantification

Dietary intervention trials (e.g., kava supplementation) aiming to enhance NNAL detoxification have demonstrated increased urinary excretion of both NNAL-O-Gluc and NNAL-N-Gluc [3]. Because O- and N-glucuronidation are catalyzed by distinct UGTs subject to different genetic polymorphisms, the procurement of NNAL-O-Gluc as a pure reference standard is mandatory for quantifying intervention effects specifically on the O-glucuronidation pathway, which accounts for the majority of glucuronidated NNAL excretion (48% of total NNAL vs. 22% for NNAL-N-Gluc in large smoker cohorts) [4]. Studies that measure only total NNAL (post-hydrolysis) cannot distinguish whether an intervention upregulates O-glucuronidation, N-glucuronidation, or both, severely undermining mechanistic interpretation.

In Vitro Transporter Studies of NNAL Detoxification Using MRP1 Vesicle Transport Assays with NNAL-O-Glucuronide as Substrate

The MRP1 (ABCC1) transporter has been characterized as mediating the glutathione-dependent active efflux of NNAL-O-glucuronide with defined kinetics (Km = 39 µM, Vmax = 48 pmol·mg⁻¹·min⁻¹) [5]. Academic and industrial laboratories investigating the cellular excretion mechanisms of tobacco carcinogen metabolites require pure NNAL-O-Gluc to serve as the authentic substrate in MRP1 vesicle uptake assays, as the N-glucuronide isomer has not been demonstrated to be an MRP1 substrate and may rely on distinct transport pathways. Use of NNAL-O-Gluc standards is essential for accurate determination of transport kinetics and for screening potential inhibitors of MRP1-mediated NNAL detoxification.

Analytical Reference Standard Procurement for LC-MS/MS Method Development and Validation in Tobacco Toxicology Laboratories

The first direct LC-MS/MS method for simultaneous determination of NNAL, NNAL-N-Gluc, and NNAL-O-Gluc in under 6 minutes without enzymatic hydrolysis demonstrated satisfactory recoveries and reproducibility [6]. Contract research organizations (CROs), clinical biomarker laboratories, and tobacco toxicology research groups developing or validating high-throughput NNAL metabolite assays must procure certified NNAL-O-Glucuronide reference standards for calibration curve generation, quality control sample preparation, and method validation according to FDA bioanalytical guidelines. The availability of a well-characterized O-glucuronide standard is the rate-limiting step in transitioning from legacy indirect hydrolysis methods to modern direct isomer-specific quantification.

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